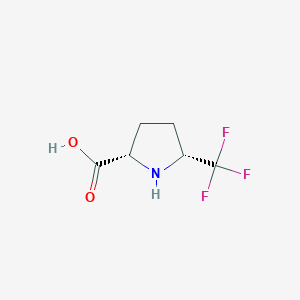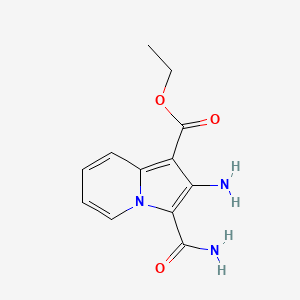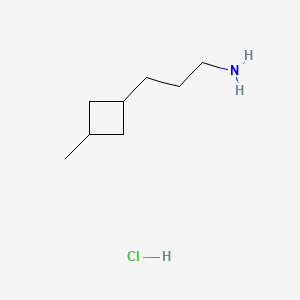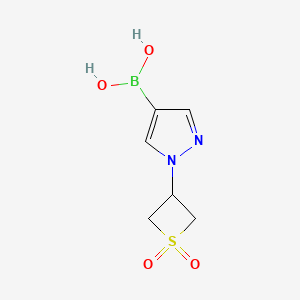
(1-(1,1-Dioxidothietan-3-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thietane ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is usually formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Halogenated or alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its boronic acid group can interact with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thietane and pyrazole rings contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(1,1-dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride]
- [1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate]
Uniqueness
Compared to similar compounds, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H9BN2O4S |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
[1-(1,1-dioxothietan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)5-1-8-9(2-5)6-3-14(12,13)4-6/h1-2,6,10-11H,3-4H2 |
Clave InChI |
RZIRXDZKLJJVRP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2CS(=O)(=O)C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
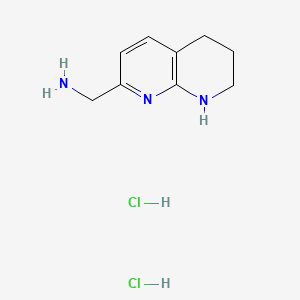
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
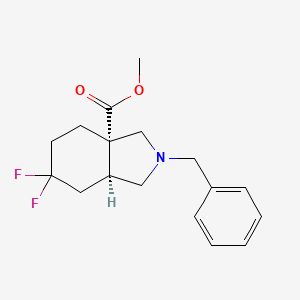
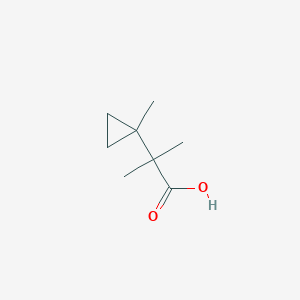
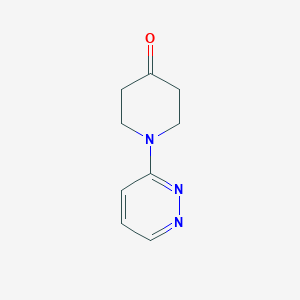
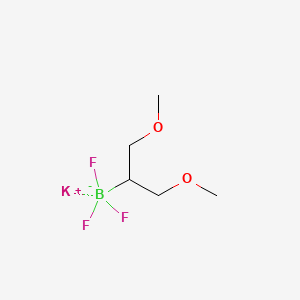
![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)

